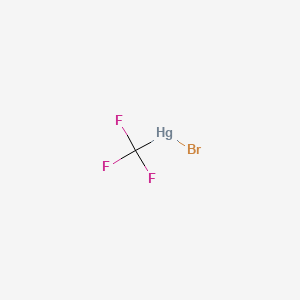
(Trifluoromethyl)mercuric bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethyl)mercuric bromide, also known as this compound, is a useful research compound. Its molecular formula is CBrF3Hg and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Reactivity and Functionality
(Trifluoromethyl)mercuric bromide serves as a valuable reagent in the synthesis of trifluoromethylated compounds. The presence of the trifluoromethyl group enhances the lipophilicity and electrophilicity of the resulting molecules, making them more reactive in various chemical transformations.
Key Reactions
- Trifluoromethylation : This compound is often used in reactions that introduce trifluoromethyl groups into organic substrates, which can significantly alter their biological activity and chemical stability.
- Cross-Coupling Reactions : It can facilitate cross-coupling reactions between aryl halides and organometallic reagents, enhancing the formation of complex organic structures.
Medicinal Chemistry
Pharmacological Potential
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, leading to increased potency and selectivity. Compounds synthesized using this compound have shown promise in targeting various biological pathways.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of compounds were tested against Staphylococcus aureus and Escherichia coli, revealing Minimum Inhibitory Concentration (MIC) values that indicate their potential as antibiotic agents.
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| Compound A | 0.16–0.68 | Staphylococcus aureus |
| Compound B | 9.75–12.0 | Escherichia coli |
Materials Science
Applications in Polymer Chemistry
this compound is utilized in the development of advanced materials, particularly polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve their mechanical properties and durability under harsh conditions.
Environmental Chemistry
Role in Environmental Studies
The stability of this compound makes it an interesting compound for studying environmental persistence and degradation pathways of fluorinated compounds. Its behavior in various environmental conditions can provide insights into the fate of similar compounds in ecological systems.
Propriétés
Numéro CAS |
421-09-0 |
|---|---|
Formule moléculaire |
CBrF3Hg |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
bromo(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
Clé InChI |
HHFFMQYLIFJTOA-UHFFFAOYSA-M |
SMILES |
C(F)(F)(F)[Hg]Br |
SMILES canonique |
C(F)(F)(F)[Hg]Br |
Key on ui other cas no. |
421-09-0 |
Synonymes |
(trifluoromethyl)mercuric bromide CF3HgB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















